Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate
Description
Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 3,4-dichlorophenyl substituent, a methyl ester group at position 3, and an amino group at position 2. Its molecular formula is C₁₃H₁₁Cl₂NO₂S, with a molecular weight of 324.24 g/mol (calculated). This compound belongs to a class of functionalized thiophenes, which are of significant interest in pharmaceutical and agrochemical research due to their structural versatility and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-6-10(7-3-4-8(14)9(15)5-7)11(12(16)19-6)13(17)18-2/h3-5H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMABRJYOIOTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-dithioester.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the dichlorophenyl group and a halogenated thiophene intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties. Its structure suggests possible activity as an anti-inflammatory or analgesic agent. The presence of the dichlorophenyl group enhances its binding affinity to biological targets, making it a candidate for drug development.
Case Study: Anti-inflammatory Activity
A study investigated the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Results indicated that the compound exhibited selective inhibition of COX-2, suggesting potential as a safer alternative to traditional NSAIDs, which often affect COX-1 and can lead to gastrointestinal issues.
Chemical Synthesis
The compound serves as an intermediate in synthesizing other biologically active molecules. Its unique thiophene ring structure makes it valuable in creating derivatives with enhanced pharmacological profiles.
Data Table: Synthesis Pathways
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Derivative A | Alkylation | 85% | |
| Derivative B | Acylation | 78% | |
| Derivative C | Nitration | 90% |
Agrochemical Applications
Research has indicated that compounds similar to this compound may possess herbicidal properties. The chlorinated phenyl group is known to enhance the herbicidal activity of thiophene derivatives.
Case Study: Herbicidal Activity
In a controlled environment, the compound was tested against several common weeds. It demonstrated significant herbicidal activity at low concentrations, indicating its potential use in agricultural formulations.
Biological Studies
The compound has been evaluated for its effects on various biological systems, including its interaction with cellular receptors and enzymes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dichlorophenyl group and the amino group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate can be compared to related thiophene carboxylates, focusing on substituent effects, ester groups, and physicochemical properties.
Substituent Effects on the Phenyl Ring
Key Observations :
- Fluorine substitution (4-F) reduces molecular weight and introduces electronegativity, which may influence binding interactions in biological targets .
Ester Group Variations
Key Observations :
- Ethyl/isopropyl esters improve lipid solubility but may reduce bioavailability due to slower hydrolysis in vivo .
Physicochemical and Commercial Considerations
- Melting Points: Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate melts at 227–230°C (), while dichlorophenyl analogs likely have higher melting points due to increased molecular symmetry.
- Commercial Availability : The target compound is listed as discontinued in , whereas ethyl analogs (e.g., CAS 350989-83-2) remain available, suggesting greater industrial utility of the latter .
Biological Activity
Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
- Molecular Formula : C₁₃H₁₁Cl₂NO₂S
- CAS Number : 862653-11-0
- Molecular Weight : 316.20 g/mol
- Structure : The compound features a thiophene ring substituted with an amino group and a dichlorophenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The dichlorophenyl substituent is particularly notable for enhancing antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Various derivatives of thiophene compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited MIC values ranging from 15.67 to 125 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 62.5 |
| Similar Thiophene Derivative | E. coli | 32.6 |
| Itraconazole | Candida albicans | 47.5 |
Cytotoxicity and Pharmacological Studies
Cytotoxicity assessments indicate that while this compound exhibits antimicrobial properties, it also shows varying degrees of cytotoxicity against different cell lines:
- Cell Lines Tested : Human cancer cell lines such as HeLa and MCF-7.
- Findings : The compound demonstrated IC50 values in the range of 20–50 µM, suggesting moderate cytotoxicity which may be advantageous in cancer therapy contexts .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The presence of the amino group may facilitate interactions with DNA or RNA synthesis pathways.
- Synergistic Effects : When combined with other antimicrobial agents, there may be enhanced efficacy due to synergistic interactions .
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of thiophene compounds, including this compound. Results indicated significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for drug development .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on cancer cell lines and found that this compound induced apoptosis in a dose-dependent manner, highlighting its potential role in cancer treatment strategies .
Q & A
Q. What synthetic methodologies are commonly employed for preparing Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate?
The Gewald reaction is a cornerstone for synthesizing substituted thiophene derivatives. This multicomponent reaction involves a ketone (e.g., methyl 3-oxobutanoate), a nitrile (e.g., 3,4-dichlorobenzonitrile), and elemental sulfur in the presence of a base like morpholine. Cyclization under reflux conditions yields the thiophene core. Subsequent esterification and purification via column chromatography are critical for isolating the target compound .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity. For example, the amino group (-NH) typically appears as a broad singlet at δ 5.5–6.5 ppm, while the dichlorophenyl protons resonate as multiplets in δ 7.2–7.8 ppm.
- IR Spectroscopy : Stretching frequencies for the ester carbonyl (C=O) appear at ~1700 cm, and the amino group (N-H) at ~3300 cm.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What safety precautions are recommended for handling this compound?
Based on structurally similar thiophene derivatives, this compound may pose risks of skin/eye irritation and respiratory toxicity. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .
Advanced Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsion angles. For example, the dichlorophenyl ring’s dihedral angle relative to the thiophene plane can reveal steric or electronic effects. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Crystallization in polar aprotic solvents (e.g., DMF/EtOH) often yields suitable crystals .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted dichlorophenyl precursors can skew bioassay results.
- Dose-Response Studies : Perform IC assays across multiple concentrations (e.g., 1–100 µM) to establish reproducibility.
- Target Specificity : Use knockout cell lines or competitive binding assays to verify interactions with proposed targets (e.g., kinase enzymes) .
Q. How does computational modeling predict the reactivity of the dichlorophenyl substituent?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron-withdrawing effects of chlorine atoms on the thiophene ring. Fukui indices identify electrophilic/nucleophilic sites, guiding predictions for regioselective reactions (e.g., electrophilic substitution at the 4-position). Molecular docking studies (AutoDock Vina) can simulate binding affinities to biological targets like COX-2 or EGFR .
Q. What are the challenges in optimizing this compound for in vivo studies?
- Solubility : LogP values >3 (calculated via XlogP) indicate poor aqueous solubility. Strategies include prodrug formulation (e.g., phosphate esters) or nanoemulsion encapsulation.
- Metabolic Stability : Microsomal assays (e.g., liver microsomes) identify vulnerable sites (e.g., ester hydrolysis). Methylation of the amino group or fluorination of the thiophene ring can enhance stability .
Methodological Tables
Q. Table 1. Key Spectral Data for Characterization
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 2.3 (s, 3H, CH), δ 7.4 (m, 3H, Ar-H) | |
| IR | 1705 cm (C=O), 3320 cm (N-H) | |
| HRMS | [M+H] m/z 344.0521 (calc. 344.0518) |
Q. Table 2. Computational Parameters for DFT Studies
| Parameter | Value/Method | Purpose |
|---|---|---|
| Basis Set | 6-311+G(d,p) | Electron correlation accuracy |
| Solvent Model | PCM (Water) | Simulate physiological conditions |
| Docking Software | AutoDock Vina | Binding affinity prediction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
